molecular formula C17H12INO B10875643 1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol

1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol

Cat. No.: B10875643
M. Wt: 373.19 g/mol
InChI Key: KWFAUAVIMMVPQI-UHFFFAOYSA-N
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Description

1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol is a Schiff base compound derived from the condensation of 2-iodobenzaldehyde and 2-naphthol. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-iodobenzaldehyde and 2-naphthol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material science applications.

    Biology: Schiff bases, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s derivatives are explored for potential therapeutic applications due to their ability to interact with biological targets.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol involves its ability to form stable complexes with metal ions. These metal complexes can exhibit various catalytic activities, depending on the metal ion and the reaction conditions. The imine group in the Schiff base can also interact with biological molecules, potentially leading to biological activity.

Comparison with Similar Compounds

  • 1-{(E)-[(4-iodophenyl)imino]methyl}-2-naphthol
  • 1-{(E)-[(2-bromophenyl)imino]methyl}-2-naphthol
  • 1-{(E)-[(2-chlorophenyl)imino]methyl}-2-naphthol

Comparison: 1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. The iodine atom can be easily substituted, making it a versatile intermediate for synthesizing various derivatives. In comparison, compounds with bromine or chlorine may have different reactivity and stability profiles.

Properties

Molecular Formula

C17H12INO

Molecular Weight

373.19 g/mol

IUPAC Name

1-[(2-iodophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H12INO/c18-15-7-3-4-8-16(15)19-11-14-13-6-2-1-5-12(13)9-10-17(14)20/h1-11,20H

InChI Key

KWFAUAVIMMVPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3I)O

Origin of Product

United States

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